molecular formula C25H36N4O2S B14109405 8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B14109405
M. Wt: 456.6 g/mol
InChI Key: HYUFYYLYVKDYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a decylsulfanyl group, a methyl group, and a phenylpropyl group attached to a tetrahydro-1H-purine-2,6-dione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the decylsulfanyl, methyl, and phenylpropyl groups to the purine core. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and an appropriate leaving group on the purine core.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives of the purine core.

    Substitution: Nitro or halogenated derivatives of the phenylpropyl group.

Scientific Research Applications

8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can affect various biochemical pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of specific genes, which can impact cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione: Similar structure but with a different hydrogenation state.

    8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure but with different substituents.

Uniqueness

The uniqueness of 8-(decylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H36N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

8-decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C25H36N4O2S/c1-3-4-5-6-7-8-9-13-19-32-25-26-22-21(23(30)27-24(31)28(22)2)29(25)18-14-17-20-15-11-10-12-16-20/h10-12,15-16H,3-9,13-14,17-19H2,1-2H3,(H,27,30,31)

InChI Key

HYUFYYLYVKDYDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

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